molecular formula C15H24ClNO B1397706 4-[(2-Propylphenoxy)methyl]piperidine hydrochloride CAS No. 1220037-29-5

4-[(2-Propylphenoxy)methyl]piperidine hydrochloride

Cat. No.: B1397706
CAS No.: 1220037-29-5
M. Wt: 269.81 g/mol
InChI Key: VKVQKPNDZHTRCF-UHFFFAOYSA-N
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Description

4-[(2-Propylphenoxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C15H24ClNO and a molecular weight of 269.81 g/mol.

Scientific Research Applications

4-[(2-Propylphenoxy)methyl]piperidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Propylphenoxy)methyl]piperidine hydrochloride typically involves the reaction of 2-propylphenol with piperidine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 12-24 hours.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Propylphenoxy)methyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of 4-[(2-Propylphenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Methylphenoxy)methyl]piperidine hydrochloride
  • 4-[(2-Ethylphenoxy)methyl]piperidine hydrochloride
  • 4-[(2-Butylphenoxy)methyl]piperidine hydrochloride

Uniqueness

4-[(2-Propylphenoxy)methyl]piperidine hydrochloride is unique due to its specific propyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[(2-propylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-2-5-14-6-3-4-7-15(14)17-12-13-8-10-16-11-9-13;/h3-4,6-7,13,16H,2,5,8-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVQKPNDZHTRCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=CC=C1OCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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